molecular formula C11H10N2OS B1271069 1-(2-Amino-4-phenyl-1,3-thiazol-5-yl)ethanone CAS No. 206555-66-0

1-(2-Amino-4-phenyl-1,3-thiazol-5-yl)ethanone

Cat. No.: B1271069
CAS No.: 206555-66-0
M. Wt: 218.28 g/mol
InChI Key: PXKPGKJPVSSNDP-UHFFFAOYSA-N
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Description

1-(2-Amino-4-phenyl-1,3-thiazol-5-yl)ethanone is a high-purity chemical intermediate designed for advanced pharmaceutical and medicinal chemistry research. This compound features a thiazole core, a privileged scaffold in drug discovery known for its wide range of biological activities . The structure combines a 2-aminothiazole motif, common in many bioactive molecules, with a 5-acetyl group and a 4-phenyl substituent, making it a versatile building block for the synthesis of more complex target molecules . Researchers value this compound for its role in exploring new therapeutic agents. Thiazole derivatives are extensively investigated for their potential as anti-inflammatory agents, acting on targets like COX, LOX, and JAK-STAT pathways . Furthermore, similar phenylthiazole structures have been identified as potent agonists for targets such as PPARγ, a key receptor in managing conditions like type 2 diabetes . The presence of the phenyl group at the 4-position is a critical structural feature often explored to enhance binding affinity and selectivity toward various enzymatic targets . The compound is offered For Research Use Only. It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or any other human use. Researchers can utilize this building block to develop novel compounds for screening against a multitude of biological targets, accelerating the discovery of new lead candidates in drug development programs.

Properties

IUPAC Name

1-(2-amino-4-phenyl-1,3-thiazol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS/c1-7(14)10-9(13-11(12)15-10)8-5-3-2-4-6-8/h2-6H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKPGKJPVSSNDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(S1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50368102
Record name 1-(2-amino-4-phenyl-1,3-thiazol-5-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206555-66-0
Record name 1-(2-amino-4-phenyl-1,3-thiazol-5-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Catalytic System

The one-pot synthesis of 2-aminothiazoles, including 1-(2-Amino-4-phenyl-1,3-thiazol-5-yl)ethanone, employs trichloroisocyanuric acid (TCCA) as a halogenating agent and a magnetically recoverable Ca/4-MePy-IL@ZY-Fe3O4 nanocatalyst. The mechanism involves two sequential steps:

  • Halogenation : TCCA reacts with acetophenone derivatives to form α-haloketones.
  • Cyclocondensation : Thiourea undergoes nucleophilic attack on the α-haloketone, followed by cyclization to yield the thiazole core.

Experimental Procedure

  • Reagents : 1.5 mmol acetophenone derivative, 0.5 mmol TCCA, 0.01 g Ca/4-MePy-IL@ZY-Fe3O4, 1.0 mmol thiourea.
  • Conditions : Ethanol solvent, 80°C, 25 minutes for halogenation; subsequent thiourea addition and continued stirring until completion.
  • Workup : Catalyst recovery via external magnet, neutralization, and recrystallization.

Optimization and Yield

  • Catalyst Reusability : The nanocatalyst retained >90% activity after five cycles.
  • Yield : ~85–92% for analogous 2-aminothiazoles under similar conditions.

Solvent-Free Mechanochemical Synthesis

Green Chemistry Approach

A solvent-free method utilizing silica sulfuric acid (SSA) as a solid acid catalyst achieves 98% yield via milling. This approach avoids volatile organic solvents and reduces reaction time to 30 minutes.

Reaction Pathway

  • Condensation : 3-Chloro-2,4-pentanedione reacts with aniline derivatives.
  • Cyclization : Potassium thiocyanate introduces the thiazole ring, facilitated by SSA’s Brønsted acidity.

Procedure Highlights

  • Reagents : 3-Chloro-2,4-pentanedione, aniline, potassium thiocyanate, SSA.
  • Conditions : Neat grinding at 20°C, 0.5 hours.
  • Purification : Simple filtration and drying.

Cycloaddition with Dialkyl Acetylenedicarboxylates

Mechanism Overview

Thiourea derivatives react with dialkyl acetylenedicarboxylates (e.g., DMAD, DEAD) in ethanol under reflux to form thiazoles via a Michael addition-cyclization sequence.

Stepwise Protocol

  • Reagents : 1-(4-Carbamoylphenyl)-3-methylthiourea, DMAD/DEAD.
  • Conditions : Ethanol, reflux for 30 minutes.
  • Yield : 82–97% for related thiazoles.

Key Advantages

  • Simplicity : Single-step reaction with minimal byproducts.
  • Scalability : Gram-scale synthesis demonstrated.

Bromination-Cyclocondensation Strategy

Synthetic Sequence

  • Friedel-Crafts Acylation : Synthesis of 1-(3,4-dimethoxyphenyl)-2-phenylethanone.
  • Bromination : Using pyridinium tribromide to generate α-bromoketones.
  • Cyclocondensation : Reaction with thiourea in ethanol under reflux.

Critical Parameters

  • Bromination Efficiency : >70% conversion at 0°C.
  • Cyclocondensation Yield : 70% after column chromatography.

Comparative Analysis of Methods

Method Catalyst/Solvent Temperature (°C) Time Yield (%) Key Advantage
Nanocatalyst Ca/4-MePy-IL@ZY-Fe3O4 80 25 min 85–92 Recyclable catalyst
Solvent-Free Silica sulfuric acid 20 30 min 98 Green chemistry
Cycloaddition None (ethanol) Reflux 30 min 82–97 Single-step
Bromination Pyridinium tribromide Reflux 5 hours 70 High purity via chromatography

Chemical Reactions Analysis

1-(2-Amino-4-phenyl-1,3-thiazol-5-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of thiazolidines.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring, while nucleophilic substitution can take place at the thiazole ring.

Scientific Research Applications

Mechanism of Action

The biological activity of 1-(2-Amino-4-phenyl-1,3-thiazol-5-yl)ethanone is attributed to its ability to interact with various molecular targets and pathways. For instance, it can bind to DNA and inhibit topoisomerase II, leading to DNA double-strand breaks and cell death. This mechanism is particularly relevant in its potential anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between the target compound and analogs:

Compound Name Substituents (Thiazole Positions) Molecular Formula Key Properties/Applications Reference
1-(2-Amino-4-phenyl-1,3-thiazol-5-yl)ethanone 2-NH₂, 4-Ph, 5-COCH₃ C₁₁H₁₀N₂OS Antimicrobial potential; hydrochloride salt enhances solubility
1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone 2-NH₂, 4-CH₃, 5-COCH₃ C₆H₈N₂OS Simpler structure; used as intermediate in heterocyclic synthesis
1-(2-((4-Trifluoromethylphenyl)amino)thiazol-5-yl)ethanone 2-NH-(4-CF₃Ph), 5-COCH₃ C₁₂H₉F₃N₂OS Enhanced lipophilicity due to CF₃ group; potential CNS activity
2-Phenylamino-4-methyl-5-acetylthiazole 2-NHPh, 4-CH₃, 5-COCH₃ C₁₂H₁₂N₂OS Structural analog with phenylamino group; explored in dye chemistry
1-(2-Chloro-4-methylthiazol-5-yl)ethanone 2-Cl, 4-CH₃, 5-COCH₃ C₆H₆ClNOS Electron-withdrawing Cl alters reactivity; used in agrochemicals

Key Comparisons:

Position 2 Substitution: Amino (-NH₂): Enhances hydrogen-bonding capacity, critical for target recognition in antimicrobial agents . Chloro (-Cl): Increases electrophilicity, favoring nucleophilic substitution reactions .

Methyl (-CH₃): Reduces steric hindrance, favoring synthetic accessibility but limiting bioactivity .

Biological Activity :

  • Derivatives with phenyl groups (e.g., target compound) show superior antibacterial activity compared to methyl-substituted analogs, likely due to enhanced hydrophobic interactions with bacterial enzymes .
  • The trifluoromethylphenyl analog exhibits increased metabolic stability, making it a candidate for CNS drug development .

Synthetic Routes: The target compound is synthesized via cyclocondensation of thiourea derivatives with α-haloketones, similar to methods used for 1-(2-amino-4-methylthiazol-5-yl)ethanone . Suzuki-Miyaura coupling (as in ) is employed for aryl-substituted analogs .

Physicochemical Properties: Solubility: The hydrochloride salt of the target compound shows higher aqueous solubility than neutral analogs like 2-phenylamino-4-methylthiazole . Lipophilicity: CF₃-substituted derivatives (logP ~2.5) are more lipophilic than the target compound (logP ~1.8), affecting blood-brain barrier penetration .

Biological Activity

1-(2-Amino-4-phenyl-1,3-thiazol-5-yl)ethanone is a heterocyclic compound characterized by a thiazole ring and is recognized for its diverse biological activities. This article explores the compound's biological properties, including its antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects, supported by relevant studies and data.

Chemical Structure and Properties

The compound features a thiazole ring with specific substitutions that influence its biological activity. The IUPAC name is this compound, with the molecular formula C11H10N2OSC_{11}H_{10}N_2OS. Its structure can be represented as follows:

InChI InChI 1S C11H10N2OS c1 7 14 10 9 13 11 12 15 10 8 5 3 2 4 6 8 h2 6H 1H3 H2 12 13 \text{InChI InChI 1S C11H10N2OS c1 7 14 10 9 13 11 12 15 10 8 5 3 2 4 6 8 h2 6H 1H3 H2 12 13 }

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. In vitro assays have demonstrated effectiveness against various bacteria and fungi. A study highlighted that compounds with similar thiazole structures showed promising results against Candida albicans , with docking studies suggesting potential binding interactions with key enzymes involved in fungal metabolism .

Anticancer Properties

The anticancer potential of this compound has been explored through various studies. For instance, derivatives of thiazole have been shown to inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and LoVo (colon cancer). The mechanism involves the modulation of cell cycle phases and induction of apoptosis .

CompoundCell LineIC50 (µM)Mechanism
1-(2-Amino-4-phenylthiazol)MCF-723.29Apoptosis induction
1-(2-Amino-4-phenylthiazol)LoVo2.44Cell cycle arrest

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Thiazole derivatives are known to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and mediators. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Neuroprotective Effects

Neuroprotective properties have been attributed to thiazole derivatives based on their ability to mitigate oxidative stress in neuronal cells. The interaction with enzymes like superoxide dismutase suggests a protective role against neurodegenerative conditions .

Case Study: Antileishmanial Activity

A study focused on the synthesis and biological screening of thiazole-based compounds against Leishmania amazonensis demonstrated that certain derivatives exhibited potent antileishmanial activity. The structural characteristics of these compounds were linked to their effectiveness in targeting the parasite .

Research Findings: Structure–Activity Relationship (SAR)

The SAR analysis of various thiazole derivatives has revealed that modifications at specific positions on the thiazole ring significantly affect biological activity. For instance, substituents at the phenyl ring can enhance or diminish antimicrobial efficacy .

Q & A

Q. Advanced

  • Docking studies : AutoDock4 or AutoDockTools4 simulate ligand-receptor binding. Flexible sidechain docking is advised for accurate results, especially for studying interactions with biological targets like enzymes or receptors .
  • Wavefunction analysis : Multiwfn calculates electrostatic potential surfaces (EPS) and electron localization functions (ELF) to predict reactive sites (e.g., nucleophilic amino groups or electrophilic acetyl moieties) .
  • ADMET prediction : Tools like SwissADME assess Lipinski’s rule compliance (e.g., molecular weight <500, LogP <5) and toxicity risks .

How should researchers address discrepancies in pharmacological or toxicological data?

Q. Advanced

  • Data triangulation : Cross-validate findings using orthogonal assays (e.g., cytotoxicity via MTT and apoptosis via flow cytometry).
  • Error analysis : Apply statistical methods (e.g., χ² tests for dose-response curves) to identify outliers .
  • Literature gaps : Note that toxicological data are often incomplete; prioritize in vitro assays (e.g., Ames test for mutagenicity) before in vivo studies .

What strategies optimize reaction yield during synthesis?

Q. Advanced

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclocondensation efficiency .
  • Catalyst screening : Piperidine improves thiourea reactivity in Hantzsch syntheses .
  • Temperature control : Reflux conditions (70–80°C) balance reaction rate and side-product minimization .
  • Post-synthesis workup : Column chromatography (silica gel, ethyl acetate/hexane) isolates pure product .

What key physicochemical properties are critical for experimental design?

Q. Basic

  • LogP : ~1.5 (predicts moderate lipophilicity, suitable for cellular uptake) .
  • PSA : 83–100 Ų (indicates hydrogen-bonding capacity, affecting solubility) .
  • Melting point : 133°C (verifies crystallinity and stability) .

How can pharmacokinetic properties be assessed preclinically?

Q. Advanced

  • In silico tools : SwissADME predicts bioavailability (%ABS = 100 – (PSA + LogP)) .
  • Metabolic stability : Microsomal assays (e.g., liver microsomes + NADPH) quantify degradation rates.
  • Plasma protein binding : Equilibrium dialysis or ultrafiltration measures unbound fraction .

How is computational chemistry used to analyze reaction mechanisms?

Q. Advanced

  • Transition state modeling : Gaussian or ORCA software calculates activation energies for steps like thiourea cyclization .
  • Charge distribution analysis : Multiwfn maps Fukui indices to identify electrophilic/nucleophilic sites during acetyl group substitution .

What spectroscopic techniques confirm stereochemical integrity?

Q. Basic

  • Circular dichroism (CD) : Detects chiral centers in derivatives.
  • 2D NMR (COSY, NOESY) : Resolves spatial proximity of protons (e.g., thiazole vs. phenyl ring interactions) .

How to design structure-activity relationship (SAR) studies for this compound?

Q. Advanced

  • Scaffold modification : Synthesize analogs with varied substituents (e.g., halogens at the phenyl ring, methyl groups on the thiazole) .
  • Bioassay pairing : Test analogs against target proteins (e.g., kinases) using IC50 _{50} assays .
  • Topological analysis : Calculate polar surface area (PSA) and molar refractivity to correlate physicochemical properties with activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.